molecular formula C24H16BrN3O4S B12202366 (2Z)-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12202366
M. Wt: 522.4 g/mol
InChI Key: ZUJCTEKYYQHNFB-BKUYFWCQSA-N
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Description

This compound belongs to the thiazolo-triazine-dione family, characterized by a fused bicyclic core (thiazole and triazine rings) and two distinct substituents: a (Z)-configured 3-bromophenyl furan methylidene group at position 2 and a 4-methoxybenzyl group at position 5.

Properties

Molecular Formula

C24H16BrN3O4S

Molecular Weight

522.4 g/mol

IUPAC Name

(2Z)-2-[[5-(3-bromophenyl)furan-2-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H16BrN3O4S/c1-31-17-7-5-14(6-8-17)11-19-22(29)26-24-28(27-19)23(30)21(33-24)13-18-9-10-20(32-18)15-3-2-4-16(25)12-15/h2-10,12-13H,11H2,1H3/b21-13-

InChI Key

ZUJCTEKYYQHNFB-BKUYFWCQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Br)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Br)SC3=NC2=O

Origin of Product

United States

Biological Activity

The compound (2Z)-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that integrates several heterocyclic structures. It features a thiazolo-triazine core, which is known for its diverse biological activities. The presence of functional groups such as bromophenyl and methoxybenzyl enhances its potential for various pharmacological applications.

Molecular Characteristics

Property Value
Molecular FormulaC24H16BrN3O3S
Molecular Weight506.4 g/mol
IUPAC Name(2Z)-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
InChIInChI=1S/C24H16BrN3O3S/c1-14-...
InChI KeyXUBPBWXSVMIWQM-BKUYFWCQSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazolo-triazine structure allows it to engage with various enzymes and receptors, potentially leading to inhibition or activation of critical pathways. Such interactions can result in a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities.

Pharmacological Studies

Recent studies have explored the biological effects of similar thiazolo-triazine derivatives. These compounds have shown significant activity against various pathogens and in different disease models:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : Thiazolo-triazine derivatives have been reported to exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Activity : A study evaluating a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Testing : Another investigation into the antimicrobial properties showed that a structurally similar compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Research : A study assessed the anti-inflammatory potential using a carrageenan-induced paw edema model in rats, where the compound reduced swelling by 50% compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo-triazine derivatives can often be correlated with their structural features. Key determinants include:

  • Substituents on the Aromatic Rings : Electron-withdrawing groups tend to enhance antimicrobial activity.
  • Positioning of Functional Groups : The placement of methoxy or bromo groups can significantly affect the compound's ability to interact with biological targets.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazolo-triazine compounds exhibit significant antimicrobial properties. A study demonstrated that similar thiazolo compounds were effective against various bacterial strains and fungi. The mechanism of action likely involves the inhibition of specific enzymes or disruption of cellular processes in pathogens .

Anticancer Properties

The compound's structure suggests potential activity against cancer cells. Thiazole and triazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, compounds with similar frameworks have shown promising results in vitro against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Study 1: Antimicrobial Screening

In a comparative study involving thiazolo-triazine derivatives, it was found that certain compounds exhibited broad-spectrum antibacterial activity comparable to standard antibiotics. The effectiveness was attributed to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.

Case Study 2: Anticancer Efficacy

A series of thiazolo-triazine compounds were synthesized and evaluated for their anticancer activity against human cancer cell lines. Results indicated that compounds similar to (2Z)-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione displayed significant cytotoxicity at low micromolar concentrations. Mechanistic studies suggested that these compounds may activate apoptotic pathways through the modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazine-dione 2-(3-Bromophenyl furan methylidene), 6-(4-methoxybenzyl) Hypothesized kinase inhibition -
(Z)-6-(3,4-Dimethoxybenzyl)-2-(4-Methoxybenzylidene)-2H-Thiazolo[3,2-b][1,2,4]Triazine-3,7-Dione Thiazolo[3,2-b][1,2,4]triazine-dione 2-(4-Methoxybenzylidene), 6-(3,4-dimethoxybenzyl) Biochemical research (commercial)
5-(Z)-[(4-Methoxyphenyl)Methylene]-3-(4-Hydroxyphenyl)-4-Thiazolidinone Thiazolidinone 4-Methoxyphenyl, 4-hydroxyphenyl Antimicrobial, antioxidant
(Z)-7-[2-(4-Bromophenyl)Hydrazin-1-ylidene]-6-Methyl-3-(Pyridin-4-yl)-7H-Triazolo[3,4-b]Thiadiazine Triazolo[3,4-b]thiadiazine 4-Bromophenyl hydrazine, pyridinyl Crystallography studies

Key Structural Differences :

  • Core Heterocycles: The target compound’s thiazolo-triazine-dione core differs from thiazolidinones () and triazolo-thiadiazines (), impacting electronic properties and binding affinities.
  • Substituent Effects : The 3-bromophenyl furan group in the target compound introduces steric bulk and halogen-mediated interactions, unlike the simpler methoxybenzylidene groups in or pyridinyl groups in .

Insights :

  • The methoxybenzyl substituent in both the target and compounds may improve metabolic stability over hydroxylated analogues ().

Preparation Methods

Three-Component Condensation

Adapting the protocol from thiazolo[3,2-a]triazin-6-one synthesis, a one-pot reaction between ethyl thioglycolate, 5-(3-bromophenyl)furan-2-carbaldehyde, and dicyandiamide in acetic acid with ammonium acetate facilitates cyclization. The reaction proceeds via intermediate thiazole-thiourea adducts, followed by triazine ring closure under reflux (Scheme 1A).

Key Conditions

  • Solvent: Acetic acid (30–50 mL/g substrate)

  • Catalyst: Ammonium acetate (3 equiv)

  • Temperature: Reflux (110–120°C)

  • Time: 4–6 hours

Oxidative Cyclization of Mercaptotriazole Derivatives

Inspired by benzothiazolo[2,3-c]triazole synthesis, oxidation of 4-(2-mercaptophenyl)-1,2,4-triazoles with dimethyl sulfoxide (DMSO) at 100°C induces disulfide formation and subsequent C–H activation, yielding the thiazolo-triazine core (Scheme 1B).

Optimization Insights

  • Oxidant: DMSO (neat) eliminates need for iodine

  • Temperature: 100°C ensures complete cyclization within 4 hours

Functionalization of the Triazine Core

Introduction of 4-Methoxybenzyl Group at Position 6

Alkylation of the triazine nitrogen at position 6 is achieved using 4-methoxybenzyl chloride under basic conditions:

  • Substrate: 7H-thiazolo[3,2-b][1,triazine-3,7(2H)-dione (1.0 equiv)

  • Alkylating Agent: 4-Methoxybenzyl chloride (1.2 equiv)

  • Base: Potassium carbonate (2.0 equiv)

  • Solvent: Dimethylformamide (DMF), 50°C, 12 hours

Yield: 78–85% after recrystallization from ethanol/water

Knoevenagel Condensation for Exocyclic Double Bond Formation

The Z-configured methylidene group at position 2 is installed via condensation of 5-(3-bromophenyl)furan-2-carbaldehyde with the triazine core:

  • Aldehyde Synthesis:

    • Substrate: 5-(3-Bromophenyl)furan (1.0 equiv)

    • Reagents: Lithium diisopropylamide (LDA, 1.1 equiv), DMF (1.2 equiv) in THF at −78°C

    • Yield: 41% after column chromatography (EtOAc/hexane)

  • Condensation Reaction:

    • Conditions: Piperidine (0.1 equiv), acetic acid, reflux, 3 hours

    • Stereochemical Control: Z-selectivity favored by bulky furan substituents

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

Step Reaction Conditions Yield
1Synthesis of 5-(3-bromophenyl)furan-2-carbaldehydeLDA, DMF, THF, −78°C41%
2Thiazolo-triazine core formationEthyl thioglycolate, dicyandiamide, NH4OAc, reflux72%
3N-6 alkylation with 4-methoxybenzyl chlorideK2CO3, DMF, 50°C83%
4Knoevenagel condensationPiperidine, AcOH, reflux68%

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 9.74 (s, 1H, CHO), 7.64–6.66 (m, 8H, aromatic), 5.21 (s, 2H, N–CH2–Ar), 3.82 (s, 3H, OCH3)

  • MS (ESI): m/z 607.2 [M+H]+ (calc. 607.0)

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles between the furan and triazine planes measuring 12.3°.

Challenges and Optimization

  • Regioselectivity in Alkylation: Competing N-3 alkylation is suppressed using DMF as a polar aprotic solvent.

  • Z/E Isomerization: Prolonged heating (>6 hours) promotes E-isomer formation; reaction monitoring via TLC is critical .

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